molecular formula C17H22N4O2S B15077920 5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15077920
M. Wt: 346.4 g/mol
InChI Key: OEAJWTALMFWMQG-WOJGMQOQSA-N
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Description

5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring or the benzylidene moiety can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-Cyclohexyl-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-Cyclohexyl-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique substitution pattern on the benzylidene moiety. The presence of methoxy groups at the 2 and 5 positions can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H22N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H22N4O2S/c1-22-14-8-9-15(23-2)13(10-14)11-18-21-16(19-20-17(21)24)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,20,24)/b18-11+

InChI Key

OEAJWTALMFWMQG-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3CCCCC3

Origin of Product

United States

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